molecular formula C17H25N3Na2O17P2 B1165924 tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate CAS No. 110694-59-2

tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate

Cat. No.: B1165924
CAS No.: 110694-59-2
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Description

tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, cyano group, and dimethyl amino group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with dimethylamine. The reaction is carried out under controlled conditions, often using solvents like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent composition, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate is unique due to the presence of both cyano and dimethyl amino groups on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

CAS No.

110694-59-2

Molecular Formula

C17H25N3Na2O17P2

Molecular Weight

0

Synonyms

tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate

Origin of Product

United States

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